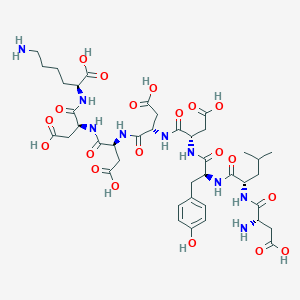
X-press Tag Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
X-press Tag Peptide is a tag peptide used for protein purification. X-press Tag is also an N-terminal leader peptide; this N-terminal peptide contains a polyhistidine sequence, the Xpress epitope (part of bacteriophage T7 gene 10 protein) and an enterokinase cleavage site. Anti-Xpress antibodies recognize the Xpress epitope sequence found in this leader peptide.
Wissenschaftliche Forschungsanwendungen
1. Affinity Tagging for Recombinant Proteins
The X-press Tag Peptide, particularly the Strep-tag, is used for affinity tagging in recombinant proteins. This tag displays intrinsic binding affinity towards streptavidin and has been applied for protein purification purposes. X-ray crystallographic analyses and binding measurements demonstrate its interaction mechanism, revealing the Strep-tag bound at the surface pocket of streptavidin, similar to biotin, the natural ligand of streptavidin (Schmidt et al., 1996).
2. Fluorescent Biosensors
X-press Tag Peptides are integral in developing fluorescent biosensors. The modular nature and biomolecular recognition potential of peptides like the X-press Tag make them suitable for creating efficient and selective fluorescent sensors for various biological applications (Pazos et al., 2009).
3. Protein Interaction Analysis
The HiP4 tag system, a variant of the peptide tag systems, demonstrates the utility of such tags in protein interaction analysis. The HiP4 tag, comprising a short epitope sequence, allows for specific and high-affinity monoclonal antibody interactions. This system is employed for tandem affinity purification and mass spectrometry (TAP-MS) to analyze protein-protein interactions (Ino et al., 2023).
4. Labeling and Imaging Proteins
The Oligo-Asp tag/Zn(II) complex probe is a new peptide tag/probe pair that allows for selective labeling and fluorescence imaging of proteins. This tag/probe pair, suitable for real-time imaging, facilitates the labeling and imaging of a membrane-bound receptor protein in live cell configurations (Ojida et al., 2006).
5. Proximity Utilizing Biotinylation
Peptide tags are used for in vivo labeling and analysis of protein-protein interactions. The use of biotin acceptor peptides in the Proximity Utilizing Biotinylation (PUB) method, which is based on coexpression in mammalian cells, is a notable example. This method provides insights into protein interactions and functionalities (Kulyyassov et al., 2022).
Eigenschaften
Produktname |
X-press Tag Peptide |
|---|---|
Molekularformel |
C₄₁H₅₉N₉O₂₀ |
Molekulargewicht |
997.96 |
Sequenz |
One Letter Code: DLYDDDDK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



